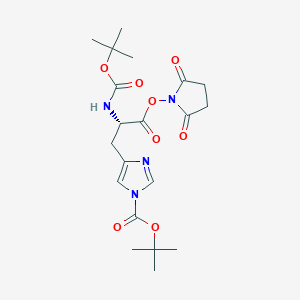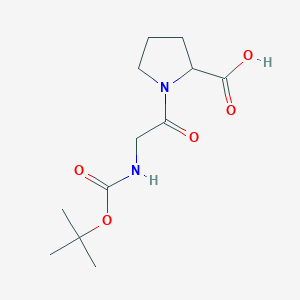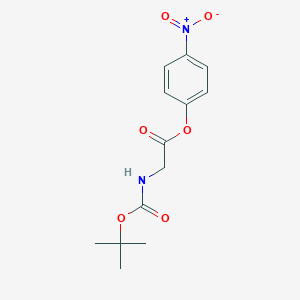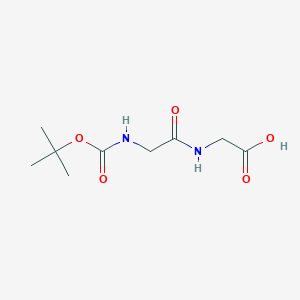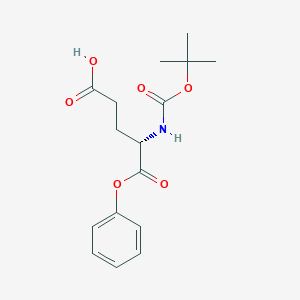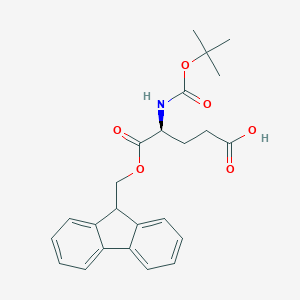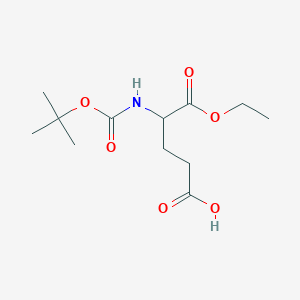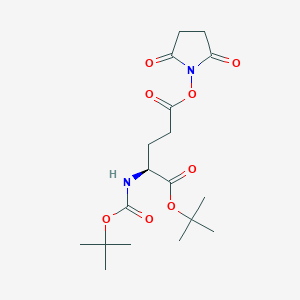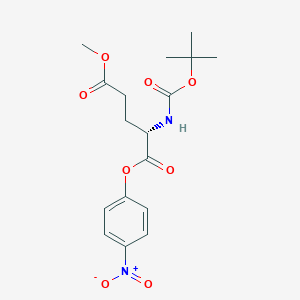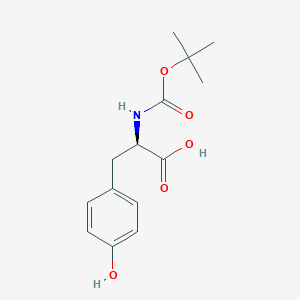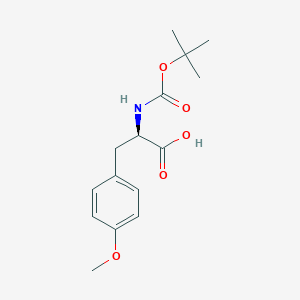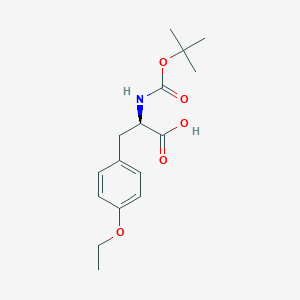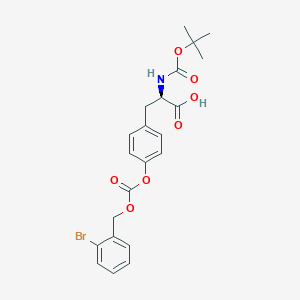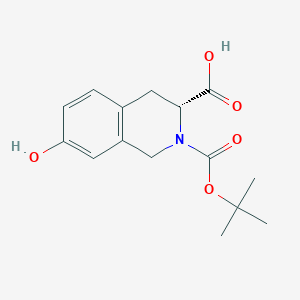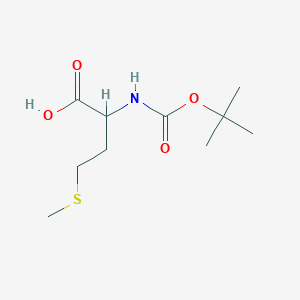
Boc-Dl-Met-Oh
概述
描述
Boc-Dl-Met-Oh, also known as N-tert-Butoxycarbonyl-DL-methionine, is an amino acid derivative with the molecular formula C10H19NO4S and a molar mass of 249.33 g/mol . It is commonly used as an intermediate in peptide synthesis and organic synthesis. The compound appears as a white crystalline powder and is soluble in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), but insoluble in water .
作用机制
Target of Action
Boc-Dl-Met-Oh, also known as BOC-DL-Methionine or (tert-Butoxycarbonyl)methionine, is primarily used in the field of peptide synthesis . The compound is a derivative of methionine, an essential amino acid . Its primary targets are the amine functional groups present in peptides and proteins .
Mode of Action
The compound acts as a protective group for the amine functional groups in peptides and proteins during synthesis . The tert-butoxycarbonyl (Boc) group in this compound is widely used as an amine protecting group . This group can be removed by mild acidolysis, allowing the amine functional group to participate in further reactions .
Biochemical Pathways
This compound plays a significant role in the synthesis of peptides and proteins. It is involved in the protection and deprotection of amine functional groups, which are crucial steps in peptide synthesis . The compound’s role in these biochemical pathways facilitates the creation of complex peptides and proteins with specific structures and functions.
Result of Action
The primary result of this compound’s action is the protection of amine functional groups during peptide synthesis, enabling the creation of peptides with specific structures and functions . After the synthesis is complete, the Boc group can be removed, revealing the original amine functional group .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Boc group’s removal can be enhanced by increasing the temperature . Therefore, the compound’s action, efficacy, and stability can be optimized by carefully controlling the reaction conditions.
准备方法
The preparation of Boc-Dl-Met-Oh generally involves the following steps :
Condensation Reaction: Benzoyl chloride is condensed with dimethylformamide to generate N-benzyl dimethylformamide.
Nitrosylation Reaction: N-benzyl dimethylformamide is converted into N-benzyl-N-dimethylcarbamic acid methyl ester through a nitrosylation reaction.
Reaction with Ethanethiol: The resulting compound reacts with ethanethiol to produce this compound.
化学反应分析
Boc-Dl-Met-Oh undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Substitution reactions often involve nucleophiles such as lithium reagents (RLi) or Grignard reagents (RMgX).
Common reagents and conditions used in these reactions include bases like lithium diisopropylamide (LDA) and electrophiles such as acyl chlorides (RCOCl) . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Boc-Dl-Met-Oh has a wide range of scientific research applications, including :
Peptide Synthesis: It is used as a protecting group for amino groups or phenolic hydroxyl groups in amino acids, controlling the selectivity and yield of the reaction.
Drug Research and Development: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemical Research: It plays a role in the study of protein structure and function, as well as in the development of biochemical assays.
Industrial Applications: this compound is used in the production of various industrial chemicals and materials.
相似化合物的比较
Boc-Dl-Met-Oh can be compared with other similar compounds, such as :
N-tert-Butoxycarbonyl-L-methionine: Similar in structure but specific to the L-isomer of methionine.
N-tert-Butoxycarbonyl-D-methionine: Specific to the D-isomer of methionine.
N-tert-Butoxycarbonyl-L-alanine: Another BOC-protected amino acid, but with alanine instead of methionine.
The uniqueness of this compound lies in its ability to protect both D- and L-isomers of methionine, making it versatile for various synthetic applications.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSLIHRIYOHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275989, DTXSID10947770 | |
| Record name | BOC-DL-Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-15-5, 93000-03-4 | |
| Record name | tert-Butoxycarbonyl-L-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOC-DL-Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butoxycarbonyl-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions both N-t-BOC-sensitive and -insensitive chemotaxis. What does this tell us about the mechanisms involved in neutrophil recruitment during E. coli infection?
A1: The observation of both N-t-BOC-sensitive and -insensitive chemotaxis suggests that multiple signaling pathways are involved in neutrophil recruitment during E. coli infection []. N-t-BOC is a known antagonist of the high-affinity N-formylmethionyl-leucyl-phenylalanine receptor, which is typically activated by bacterial products like fMLP. The presence of N-t-BOC-insensitive chemotaxis indicates that other chemoattractants, potentially produced by both the host and the bacteria, are also involved. The research specifically identifies interleukin 8 (IL-8), produced by neutrophils themselves, as one such factor []. This highlights the complexity of the host immune response and suggests potential therapeutic targets beyond simply blocking the fMLP receptor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
